
N-(4-Methylphenyl)-N-ethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N-ethylformamide, also known as p-ethyl-methylbenzamide, is a chemical compound that belongs to the class of formamides. This compound is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-ethylformamide is not fully understood. However, it is believed that the compound acts as a nucleophile and attacks the electrophilic carbonyl group of the substrate. This leads to the formation of an intermediate, which subsequently undergoes hydrolysis to yield the final product.
Biochemical and Physiological Effects:
N-(4-Methylphenyl)-N-ethylformamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant and can cause skin and eye irritation upon contact. It is not known to have any toxic effects on humans or animals.
Advantages and Limitations for Lab Experiments
N-(4-Methylphenyl)-N-ethylformamide is a useful reagent for organic synthesis due to its unique properties such as high reactivity, stability, and selectivity. It is also readily available and relatively inexpensive. However, the compound has some limitations such as its low solubility in water and its potential to form toxic by-products during certain reactions.
Future Directions
There are several future directions for the research and application of N-(4-Methylphenyl)-N-ethylformamide. One possible direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the exploration of its potential as a catalyst for various organic reactions. Additionally, the compound could be further studied for its biochemical and physiological effects and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(4-Methylphenyl)-N-ethylformamide is a versatile compound with various applications in scientific research. Its unique properties and applications make it a valuable reagent for organic synthesis and the development of new compounds. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-Methylphenyl)-N-ethylformamide involves the reaction of 4-methylbenzoyl chloride with ethylamine in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and the product is obtained by simple filtration and recrystallization. The purity of the final product can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N-(4-Methylphenyl)-N-ethylformamide has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis for the preparation of various compounds such as amides, esters, and imines. It is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules.
properties
CAS RN |
15296-56-7 |
|---|---|
Product Name |
N-(4-Methylphenyl)-N-ethylformamide |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-ethyl-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C10H13NO/c1-3-11(8-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
PDZAIALHZDHQGR-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCN(C=O)C1=CC=C(C=C1)C |
synonyms |
N-ETHYL-P-FORMOTOLUIDIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



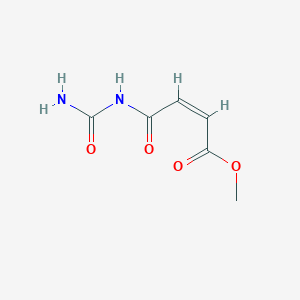


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)


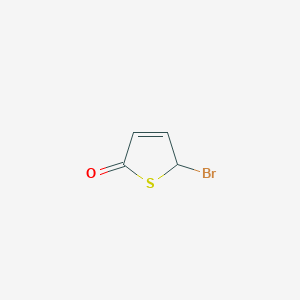
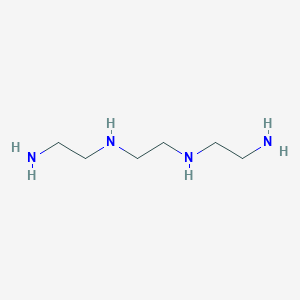
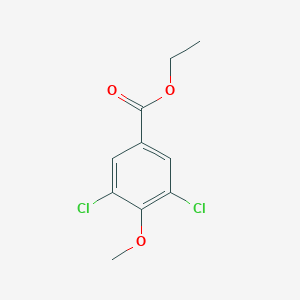

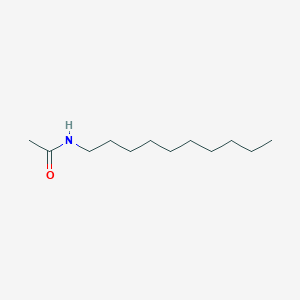
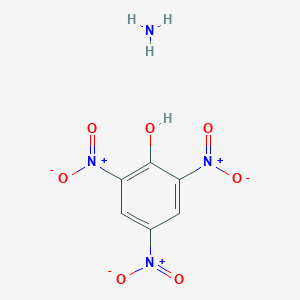
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)
